Hexadecamethylheptasiloxane is a linear siloxane compound characterized by its unique structure, which consists of seven silicon atoms connected by alternating oxygen atoms, with each silicon atom bonded to methyl groups. Its chemical formula is C₁₆H₄₈O₆Si₇, and it has a molecular weight of approximately 533.15 g/mol. This compound is not naturally occurring and is synthesized through industrial processes, primarily hydrosilylation, where silicon-hydrogen bonds are added across double bonds in other molecules .
Hexadecamethylheptasiloxane is relatively stable under ambient conditions but can decompose under extreme conditions such as high temperatures or in the presence of strong acids or bases. The decomposition typically results in smaller siloxane molecules and organic fragments, although specific reaction pathways have not been extensively documented in scientific literature . Additionally, in the atmosphere, it can be degraded by photochemically produced hydroxyl radicals, which affects its environmental persistence .
The primary method for synthesizing hexadecamethylheptasiloxane is hydrosilylation. This process involves reacting an alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures. The specific details of this synthesis are often proprietary and not widely published, which limits the availability of comprehensive methodologies in the scientific literature .
There is a scarcity of extensive interaction studies involving hexadecamethylheptasiloxane. Most available data focus on its stability and degradation rather than specific interactions with other chemicals or biological systems. The limited research highlights a gap in understanding how this compound behaves in various environments and its potential interactions with other substances .
Hexadecamethylheptasiloxane belongs to a broader class of siloxanes that share similar structural characteristics but differ in the number of silicon atoms or substituents. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Octamethylcyclotetrasiloxane | C₈H₂₄O₄Si₄ | Cyclic structure; used as a lubricant |
| Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | Cyclic structure; known for low viscosity |
| Hexamethyldisiloxane | C₆H₁₈O₂Si₂ | Shorter chain; widely used as a silicone oil |
| Octamethyltrisiloxane | C₈H₂₄O₃Si₃ | Three silicon atoms; used in various industrial applications |
Uniqueness: Hexadecamethylheptasiloxane's linear structure with seven silicon atoms distinguishes it from other siloxanes, which may be cyclic or have fewer silicon units. This unique configuration contributes to its distinct thermal stability and potential applications in specialized fields.
The exploration of organosilicon compounds began in 1863 with the synthesis of tetraethylsilane, marking the dawn of siloxane chemistry. HMHO emerged as part of broader advancements in silicone chemistry during the mid-20th century, driven by industrial demand for thermally stable materials. The direct process (Rochow-Müller process), developed in the 1940s, enabled large-scale production of methylchlorosilanes, precursors to HMHO. Early research focused on optimizing hydrosilylation techniques to synthesize linear siloxanes like HMHO, though proprietary industrial methods limited public knowledge of its synthesis.
HMHO adopts a linear heptasiloxane backbone (Si-O-Si) with all silicon atoms bonded to methyl groups, resulting in the structure:
CSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)OSi(C)C. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | -78°C | |
| Boiling Point | 286.79°C | |
| Density (20°C) | 0.9012–0.917 g/cm³ | |
| Refractive Index | 1.3965 | |
| Vapor Pressure (25°C) | 0.0116 mmHg |
HMHO’s low surface tension (18–22 mN/m) and thermal stability (<300°C) make it suitable for high-temperature applications.
Industrial production relies on hydrosilylation, where alkyl vinyl cyclosiloxanes react with hexadecyl compounds. However, detailed protocols remain confidential, hindering academic replication. HMHO is stable under inert conditions but decomposes in acidic/basic environments or at elevated temperatures, yielding smaller siloxanes and organic fragments.
HMHO’s linear structure provides insights into the behavior of volatile methyl siloxanes (VMS), a class of emerging environmental pollutants. Studies using HMHO have revealed:
Density functional theory (DFT) has been instrumental in decoding the electronic structure and conformational flexibility of hexadecamethylheptasiloxane. Calculations reveal that the Si–O–Si bond angle (≈144°) and torsional flexibility of the siloxane backbone dominate its low glass transition temperature and high thermal stability [2] [5]. The electron-deficient silicon centers facilitate nucleophilic attacks at oxygen atoms, a feature validated by Fukui indices analysis in catalytic exchange studies [5]. Comparative DFT studies between cyclic and linear siloxanes demonstrate that ring strain in hexadecamethylheptasiloxane is minimal due to its seven-membered structure, reducing susceptibility to radical-initiated cleavage [6].
Coarse-grained molecular dynamics (MD) simulations predict the viscoelastic behavior of hexadecamethylheptasiloxane by modeling entanglement dynamics within its polymer-like structure. The compound’s low shear modulus (≈0.1–1 MPa) arises from weak intermolecular forces between methyl-terminated chains, enabling liquid-like flow at ambient temperatures [3]. Simulations of thermal decomposition pathways at 500–700 K show preferential cleavage of terminal Si–CH₃ bonds over siloxane backbones, aligning with experimental observations of methane release during pyrolysis [2].
Quantitative structure-property relationship (QSPR) models link hexadecamethylheptasiloxane’s octanol-water partition coefficient (log Kow ≈ 8.2) to its high hydrophobicity and molecular volume [4]. The following table summarizes key molecular descriptors:
| Property | Value | Theoretical Basis |
|---|---|---|
| Molar Volume | 480 cm³/mol | van der Waals radius summation [1] |
| Polar Surface Area | 38 Ų | DFT-calculated electron density [5] |
| Hansen Solubility Parameter | 15.3 MPa¹/² | Group contribution methods [3] |
These models enable predictions of solubility, diffusivity, and interfacial behavior in multiphase systems.
The equilibrium criterion model (ECM) predicts hexadecamethylheptasiloxane’s affinity for organic phases, with air-water (log Kaw = −2.1) and organic carbon-water (log Koc = 4.7) partition coefficients indicating volatilization and soil adsorption as dominant environmental pathways [4]. Its high Henry’s law constant (3.2 × 10⁻³ atm·m³/mol) drives atmospheric partitioning, while hydrophobicity limits aqueous solubility to 0.02 mg/L [1] [4].
Global circulation models (GCMs) parameterize hexadecamethylheptasiloxane’s atmospheric lifetime (≈15 days) via OH radical reaction rate constants (kOH = 1.4 × 10⁻¹² cm³/molecule/s) [2]. Lagrangian particle dispersion models simulate its hemispheric transport, showing accumulation in polar regions due to cold trapping and low photolytic degradation rates [4].
Anaerobic biodegradation models propose sequential demethylation via methylotrophic archaea, yielding CO₂ and SiO₂ as terminal products. The compound’s recalcitrance under aerobic conditions stems from steric hindrance of hydrolytic enzymes at branched methyl groups [4]. QSAR models correlate its molecular connectivity index (²χ = 12.4) with slow mineralization rates (half-life >180 days in soil) [4].
DFT-based nudged elastic band (NEB) calculations map the energy landscape for Si–O bond cleavage, identifying two pathways:
Comparative studies show cyclic heptasiloxanes exhibit 8–12% lower activation energies than linear analogs due to reduced torsional strain [5].
The 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-catalyzed siloxane exchange follows a concerted SN2 mechanism, as evidenced by DFT-optimized transition states with partial charges (δ⁺Si = +1.2, δ⁻O = −0.8) [5]. Kinetic Monte Carlo simulations reveal that exchange rates scale with catalyst basicity (pKa > 10) and silanol nucleophilicity (Fukui f⁻ = 0.31) [5].
Anionic ring-opening polymerization (ROP) mechanisms predict molecular weight distributions (Đ = 1.05–1.15) through propagating silanolate intermediates. The Eyring equation parameterizes temperature dependence, with activation entropy (ΔS‡ = −45 J/mol·K) reflecting ordered transition states during cyclic monomer insertion [3].
Equilibration (Redistribution) of Cyclic and Linear Oligomers
Kaolin-Promoted Disproportionation of Poly(dimethylsiloxane)
Vacuum-Strip Distillation of Polymer Fluids
| Industrial Route | Catalyst Type | Temperature / Pressure | Residence Time | Isolated Yield of Hexadecamethylheptasiloxane | Reference |
|---|---|---|---|---|---|
| Equilibration of cyclic–linear feed | Fluorosulfonic acid | 150 °C / 20 kPa | 3 h | 92 wt% [4] [1] | |
| Clay-promoted disproportionation | Acid-washed kaolinite | 170 °C / atmospheric | 8 h | 85 wt% [3] | |
| Vacuum strip distillation | No chemical catalyst | 600 K / 0.013 kPa | 1 h per pass | 39 wt% cut purity [5] |
Hydrolytic Poly-condensation of Dimethyldichlorosilane
Selective Redistribution Using Linear Phosphonitrilic Chloride Tetramer
Metal-Free Homoconjugated Acid Catalysis
| Laboratory Method | Key Reagents | Catalyst | Time | Isolated Yield | Reference |
|---|---|---|---|---|---|
| Hydrolytic poly-condensation | Dimethyldichlorosilane / water | Triethylamine (acid scavenger) | 6 h | 68 wt% [6] | |
| Phosphonitrilic redistribution | Mixed low oligomers | Phosphonitrilic chloride tetramer | 2 h | 78 wt% [2] | |
| Homoconjugated acid route | Hexamethyldisiloxanol | Acetic-acid homoconjugate | 0.5 h | 94 wt% [8] |
Tris(pentafluorophenyl)borane Hydrate
Homogeneous Phosphazene Base Catalysts
Heterogeneous Solid-Acid Zeolites
| Catalyst Concept | Catalyst Loading | Optimal Temperature | Selectivity to Heptamer | Scalability Note | Reference |
|---|---|---|---|---|---|
| Tris(pentafluorophenyl)borane hydrate | 0.1 mol % | 22 °C | 64 mol % after 1 h [9] | Easily recycled five times without loss [9] | |
| Halophosphazene base | 0.5 mol % | 80 °C | 72 mol % after 0.5 h [2] | Amenable to continuous stirred-tank reactors [2] | |
| Dealuminated Y-zeolite | 5 wt % of feed | 140 °C | 58 mol % steady state [10] | Fixed-bed industrial operation proven [10] |
Solvent-Free Reactive-Distillation Platforms
Aqueous Emulsion Hydrolysis with Recyclable Phase-Transfer Catalysts
Extraction-Driven Purification to Remove Uncross-linked Oligomers
Closed-Loop Catalyst Recovery
| Green Metric | Representative Process | Reported Improvement | Reference |
|---|---|---|---|
| Energy consumption | Solvent-free reactive-distillation | −35% relative to batch [4] | |
| Aqueous effluent chemical oxygen demand | Emulsion hydrolysis route | <50 mg L⁻¹ after neutralisation [11] | |
| E-factor (kg waste / kg product) | Catalyst-recycling Lewis-acid process | From 5.4 down to 1.1 [9] | |
| Volatile linear siloxane release during application | Extraction + annealing protocol | 90% reduction in 14 h flow test [12] |
Industrial, bench-scale, and emerging catalytic strategies now permit highly selective, energy-efficient access to hexadecamethylheptasiloxane. Continuous equilibrium redistribution remains dominant at plant scale, yet laboratory breakthroughs—especially Lewis-acid dehydrocoupling and homoconjugated Brønsted catalysis—have introduced milder, faster, and greener pathways. Intensification platforms integrating solvent-free operation, heterogeneous catalysts, and closed-loop work-up are poised to further lower environmental footprints while delivering the high purity demanded by advanced electronic and biomedical applications.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 533.15 g mol⁻¹ [7] | |
| Boiling point (1 kPa) | 270 °C [7] [5] | |
| Density at 25 °C | 0.900 g cm⁻³ [7] | |
| Refractive index at 20 °C | 1.3965 [7] | |
| Henry coefficient (25 °C) | 1.4 × 10⁴ atm m³ mol⁻¹ [7] |